molecular formula C23H27N3O4 B12409653 Pro-Phe-Phe

Pro-Phe-Phe

Cat. No.: B12409653
M. Wt: 409.5 g/mol
InChI Key: BUEIYHBJHCDAMI-UFYCRDLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Pro-Phe-Phe can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid, proline, to the resin. Subsequent amino acids, phenylalanine and phenylalanine, are added one by one, with each addition followed by deprotection and coupling steps. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Pro-Phe-Phe undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide bonds, which can stabilize its structure.

    Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.

    Substitution: Substitution reactions can modify specific amino acid residues, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are used for amino acid substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclic peptides, while reduction can result in linear peptides with altered conformations.

Scientific Research Applications

Pro-Phe-Phe has a wide range of scientific research applications:

    Chemistry: this compound is used as a building block for the synthesis of more complex peptides and proteins. Its unique structure makes it a valuable tool for studying peptide folding and stability.

    Biology: In biological research, this compound is used to investigate protein-protein interactions and enzyme-substrate relationships. Its ability to form stable structures makes it useful for studying molecular recognition processes.

    Medicine: this compound has potential therapeutic applications, including as an anticancer agent.

    Industry: In the industrial sector, this compound is used in the development of new materials, such as self-assembling nanostructures.

Mechanism of Action

The mechanism of action of Pro-Phe-Phe involves its interaction with specific molecular targets and pathways. For example, cyclic peptides containing this compound can penetrate cell membranes and interact with intracellular targets, leading to cytotoxic effects. The exact molecular targets and pathways involved depend on the specific application and context. In cancer research, this compound-containing peptides have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Pro-Phe-Phe can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C23H27N3O4/c27-21(18-12-7-13-24-18)25-19(14-16-8-3-1-4-9-16)22(28)26-20(23(29)30)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,24H,7,12-15H2,(H,25,27)(H,26,28)(H,29,30)/t18-,19-,20-/m0/s1

InChI Key

BUEIYHBJHCDAMI-UFYCRDLUSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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